H-Arg-Trp-Arg-Trp-Arg-Trp-NH2

Catalog No.
S12843522
CAS No.
M.F
C51H69N19O6
M. Wt
1044.2 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
H-Arg-Trp-Arg-Trp-Arg-Trp-NH2

Product Name

H-Arg-Trp-Arg-Trp-Arg-Trp-NH2

IUPAC Name

(2S)-2-amino-N-[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-amino-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]-5-(diaminomethylideneamino)pentanamide

Molecular Formula

C51H69N19O6

Molecular Weight

1044.2 g/mol

InChI

InChI=1S/C51H69N19O6/c52-34(13-7-19-60-49(54)55)44(72)69-41(23-29-26-64-36-15-5-2-11-32(29)36)47(75)67-39(18-9-21-62-51(58)59)46(74)70-42(24-30-27-65-37-16-6-3-12-33(30)37)48(76)66-38(17-8-20-61-50(56)57)45(73)68-40(43(53)71)22-28-25-63-35-14-4-1-10-31(28)35/h1-6,10-12,14-16,25-27,34,38-42,63-65H,7-9,13,17-24,52H2,(H2,53,71)(H,66,76)(H,67,75)(H,68,73)(H,69,72)(H,70,74)(H4,54,55,60)(H4,56,57,61)(H4,58,59,62)/t34-,38-,39-,40-,41-,42-/m0/s1

InChI Key

DFJJRDKPFYRDNH-XLAHBAAGSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=CN2)CC(C(=O)N)NC(=O)C(CCCN=C(N)N)NC(=O)C(CC3=CNC4=CC=CC=C43)NC(=O)C(CCCN=C(N)N)NC(=O)C(CC5=CNC6=CC=CC=C65)NC(=O)C(CCCN=C(N)N)N

Isomeric SMILES

C1=CC=C2C(=C1)C(=CN2)C[C@@H](C(=O)N)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CC3=CNC4=CC=CC=C43)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CC5=CNC6=CC=CC=C65)NC(=O)[C@H](CCCN=C(N)N)N

The compound H-Arg-Trp-Arg-Trp-Arg-Trp-NH2 is a hexapeptide consisting of alternating arginine and tryptophan residues, capped with an amide group at the C-terminus. This structural arrangement contributes to its unique properties, particularly in biological systems. The presence of multiple arginine residues enhances its positive charge, while tryptophan, an aromatic amino acid, introduces hydrophobic characteristics and potential for π-stacking interactions. Such features make this peptide notable in various biological and chemical contexts.

Typical of peptides. These include:

  • Hydrolysis: Under acidic or basic conditions, the peptide bonds can be hydrolyzed, leading to the release of individual amino acids.
  • Oxidation: The side chains of tryptophan can undergo oxidation, potentially affecting the peptide's stability and reactivity.
  • Formation of conjugates: The amino groups in arginine can react with various electrophiles to form conjugates, which may enhance its biological activity or alter its pharmacokinetics.

H-Arg-Trp-Arg-Trp-Arg-Trp-NH2 exhibits significant biological activities, particularly as a potential antimicrobial and immunomodulatory agent. Its structure allows it to interact with cell membranes effectively, possibly through mechanisms involving:

  • Antimicrobial properties: The peptide has shown activity against both Gram-positive and Gram-negative bacteria, making it a candidate for developing new antibiotics .
  • Cell membrane interactions: The presence of tryptophan facilitates interactions with lipid membranes, enhancing its ability to disrupt bacterial membranes .
  • Potential receptor interactions: Similar peptides have been studied for their roles in activating melanocortin receptors, which are involved in various physiological processes including pigmentation and energy homeostasis .

The synthesis of H-Arg-Trp-Arg-Trp-Arg-Trp-NH2 can be achieved through several methods:

  • Solid Phase Peptide Synthesis (SPPS): This is the most common method for synthesizing peptides. It involves attaching the first amino acid to a solid support and sequentially adding protected amino acids, followed by deprotection and cleavage to yield the final peptide.
  • Liquid Phase Synthesis: This method involves coupling protected amino acids in solution. It may be less efficient than SPPS but allows for easier purification of intermediates.
  • Fragment Condensation: In some cases, shorter peptide fragments can be synthesized separately and then coupled to form the complete hexapeptide.

H-Arg-Trp-Arg-Trp-Arg-Trp-NH2 has potential applications in various fields:

  • Pharmaceuticals: Due to its antimicrobial properties, it could be developed into new antibiotic therapies.
  • Cosmetics: Its ability to modulate skin functions may find use in skincare products aimed at improving skin health.
  • Research: The compound can serve as a model for studying peptide interactions with biological membranes and receptor systems.

Studies on H-Arg-Trp-Arg-Trp-Arg-Trp-NH2 have focused on its interactions with lipid membranes and proteins:

  • Membrane Permeability: Research indicates that peptides rich in arginine and tryptophan can permeabilize lipid bilayers, suggesting their utility in drug delivery systems .
  • Receptor Binding: Similar peptides have been shown to interact with melanocortin receptors, indicating that H-Arg-Trp-Arg-Trp-Arg-Trp-NH2 may also exhibit receptor-mediated effects .

Several compounds share structural similarities with H-Arg-Trp-Arg-Trp-Arg-Trp-NH2. These include:

Compound NameStructureUnique Features
H-RW-RW-RW-NH2Repeats of arginine and tryptophanEnhanced hydrophobicity due to increased tryptophan
H-RRWWRR-NH2Alternating arginine and tryptophanPotentially higher antimicrobial activity
Ac-His-DPhe-Arg-Trp-NH2Contains histidine and phenylalanineSelective agonist for melanocortin receptors

These compounds differ primarily in their sequence composition and specific functional groups, which influence their biological activities and potential applications.

Solid-Phase Peptide Synthesis Optimization for Alternating Arginine/Tryptophan Sequences

The synthesis of H-Arginine-Tryptophan-Arginine-Tryptophan-Arginine-Tryptophan-amide presents unique challenges in solid-phase peptide synthesis due to the alternating pattern of cationic and aromatic residues [2]. Standard Fmoc methodology has been successfully employed for the assembly of this hexapeptide, utilizing rink-amide-MBHA resin as the solid support to achieve the desired C-terminal amidation [2].

The synthesis protocol typically begins with the attachment of the first amino acid to the solid support, followed by sequential deprotection and coupling cycles [2]. The coupling reactions are performed using standard activating reagents including HOBt (1-hydroxybenzotriazole) and HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) in dimethylformamide [2]. The deprotection of Fmoc groups is achieved using 20% piperidine in dimethylformamide for 2 minutes followed by an 18-minute incubation at 450 rpm [2].

Coupling Efficiency Optimization

The alternating arginine-tryptophan sequence presents specific synthetic challenges that require optimization of coupling conditions [7]. Research has demonstrated that these peptides can exhibit aggregation tendencies during synthesis, which may reduce coupling efficiency [27]. To address this issue, several strategies have been implemented including the use of chaotropic salts, modification of solvent systems, and temperature optimization [30].

Coupling ParameterStandard ConditionsOptimized Conditions for Arginine/Tryptophan Sequences
Coupling Time2 hours2-4 hours
TemperatureRoom temperatureElevated temperature (40-60°C)
Coupling ReagentHBTU/HOBtPyAOP or TBTU for improved efficiency
Solvent SystemDMFDMF with DMSO addition (10-20%)

Statistical analysis of automated fast-flow peptide synthesis data has revealed that certain amino acids, including tryptophan, arginine, and threonine, show broader distributions in coupling efficiency compared to glycine, leucine, and lysine [33]. For tryptophan specifically, coupling under modified conditions is often necessary to achieve optimal yields [33].

Aggregation Mitigation Strategies

The synthesis of alternating arginine-tryptophan sequences is particularly susceptible to peptide chain aggregation, which can severely impact coupling efficiency [25]. The amphipathic nature of these sequences, with tryptophan providing hydrophobic character and arginine contributing positive charge, creates conditions favorable for intermolecular interactions [25]. Research has shown that peptides with alternating tryptophan and arginine residues demonstrate varying degrees of aggregation depending on the specific positioning of these amino acids within the sequence [25].

To mitigate aggregation effects, several approaches have been validated through experimental studies [30]:

  • Addition of chaotropic salts such as lithium perchlorate or potassium thiocyanate to disrupt hydrogen bonding
  • Incorporation of dimethylsulfoxide into the reaction mixture to improve solvation
  • Use of microwave irradiation to accelerate coupling reactions and reduce aggregation time
  • Implementation of double-coupling strategies for difficult positions

Protecting Group Considerations

The synthesis of H-Arginine-Tryptophan-Arginine-Tryptophan-Arginine-Tryptophan-amide requires careful selection of side chain protecting groups to prevent unwanted side reactions [13]. For arginine residues, the 2,2,4,6,7-pentamethylbenzofuran-5-sulfonyl (Pbf) protecting group is commonly employed due to its stability under basic conditions and clean removal with trifluoroacetic acid [14].

For tryptophan residues, the use of Fmoc-Tryptophan(Boc)-OH is specifically recommended when synthesizing peptides containing both arginine and tryptophan [5]. This protection strategy minimizes the transfer of protecting groups from arginine to tryptophan, which can occur when arginine is protected with certain sulfonyl groups [13]. The extent of this side reaction is particularly pronounced when arginine and tryptophan residues are separated by one amino acid, making it highly relevant for alternating sequences [13].

Side Chain Modifications: Guanidinium Group Variations and Indole Ring Functionalization

Guanidinium Group Modifications

The guanidinium group of arginine residues represents one of the most important pharmacophoric elements in medicinal chemistry and offers numerous opportunities for modification to tune peptide properties [9]. Research has demonstrated that distinct modifications of the guanidinium group can allow for selective modulation of biological activity, particularly in the context of receptor subtype selectivity [9].

Terminal methylation of the guanidinium group represents one of the most studied modifications [9]. N-omega methylation blocks specific interaction modes while retaining the positive charge essential for biological activity [9]. For the synthesis of N-omega methylated guanidines, precursors based on N,N'-Di-Boc-1H-pyrazole-1-carboxamidine are utilized, allowing for controlled transfer of the pre-modified guanidinium group to orthogonally deprotected amino groups [9].

Modification TypeStructural ChangeSynthetic ApproachBiological Impact
N-omega methylationAddition of methyl group to terminal nitrogenN,N'-Di-Boc-1H-pyrazole-1-carboxamidine precursorSelective receptor interactions
N-delta methylationMethylation of internal nitrogenModified guanidinylation protocolAltered binding geometry
AcylationAddition of acyl groupsS-methylisothiourea-based precursorsFunctionalization potential
AlkylationIntroduction of alkyl chainsMitsunobu reaction conditionsEnhanced lipophilicity

The synthesis of acylated guanidines employs a different precursor strategy utilizing S-methylisothiourea derivatives [9]. This approach involves a two-step reaction sequence beginning with mono-Boc protection of S-methylisothiourea followed by acetylation with the desired acid [9]. The guanidinylation reaction proceeds efficiently and cleanly, with final products obtained after acid-labile deprotection [9].

Recent advances have enabled direct modification of arginine residues in native peptides through operationally simple procedures [10]. This methodology utilizes the innate reactivity of the guanidinium group coupled with 2-(tert-butyl)-1,1,3,3-tetramethylguanidine (Barton's base) to ensure complete deprotonation and efficient nucleophilic attack on acylating agents [10]. The method tolerates various functionalized amino acids including histidine, serine, tryptophan, and tyrosine, with limitations primarily restricted to cysteine and free amine residues [10].

Indole Ring Functionalization

The tryptophan indole ring system provides multiple sites for chemical modification, offering opportunities to modulate peptide properties while maintaining structural integrity [12]. Recent developments in late-stage functionalization have enabled selective modification of tryptophan residues in complex peptides through enzymatic and chemical approaches [12].

Indole prenyltransferase enzymes represent a powerful tool for selective tryptophan modification, catalyzing the addition of isoprene moieties onto the indole ring in both normal and reverse fashion [12]. These enzymes demonstrate flexibility in both acceptor and donor substrate panels, enabling modification of tryptophan residues in complex peptides with different numbers and positions of tryptophan [12]. Conversion yields and kinetic data indicate selectivity toward tryptophan residues at peptide termini when multiple tryptophan residues are present [12].

Photocatalytic approaches have emerged as effective methods for post-synthetic functionalization of tryptophan-containing peptides [15]. Visible-light irradiation enables selective C-H functionalization of tryptophan with activated alpha-bromo-carbonyl compounds, demonstrating excellent tolerance of sensitive functional groups present in amino acid side chains [15]. This protocol can be successfully extended to access pharmacopeptide conjugate scaffolds while maintaining peptide integrity [15].

Functionalization MethodReaction ConditionsSelectivityApplications
Enzymatic prenylationIndole prenyltransferase, alkyl diphosphatesHigh selectivity for terminal tryptophanBioorthogonal click chemistry
Photocatalytic alkylationVisible light, alpha-bromo-carbonyl compoundsC-2 position of indolePharmacopeptide conjugates
Direct C-H activationMetal catalysis, ambient conditionsPosition-dependentStructural modifications

Terminal Group Engineering: C-Terminal Amidation Effects on Bioactivity

Structural and Conformational Effects

C-terminal amidation represents a critical post-translational modification that significantly influences peptide bioactivity and stability [16]. In comparison with C-terminal carboxylic acids, C-terminal amides considerably enhance peptide activity and have been correlated directly to bioactivity [16]. The transformation of terminal carboxyl groups to amide groups affects peptide conformational states and enhances interactions with both target receptors and biological membranes [16].

Research investigating C-terminal amidation effects on osteocalcin-derived peptides has demonstrated that amidation improves biomineralization activity through changes in surface charge and conformational dynamics [16]. Circular dichroism and zeta potential analyses revealed significant differences between amidated and acidic forms, suggesting that the transformation from carboxyl to amide groups enhances interactions with calcium and phosphate ions [16].

The mechanism underlying enhanced bioactivity involves multiple factors including altered peptide conformation, modified surface charge distribution, and improved receptor binding affinity [17]. C-terminal alpha-amidation is present in the majority of peptide hormones, particularly in nervous and endocrine systems, where it represents the final and essential step in peptide hormone biosynthesis [17].

Stability and Degradation Resistance

C-terminal amidation provides significant protection against carboxypeptidase degradation, substantially extending peptide half-life in biological systems [18]. This modification eliminates the free carboxyl group that serves as a recognition site for exopeptidases, thereby reducing proteolytic susceptibility [19]. Studies using survival yield techniques in mass spectrometry have confirmed that amidated peptides demonstrate enhanced stability compared to their carboxylated counterparts [18].

PropertyC-Terminal AcidC-Terminal AmideFold Improvement
Protease ResistanceLowHigh5-20x
Membrane BindingModerateEnhanced2-5x
Receptor AffinityVariableIncreased2-10x
Half-life (plasma)ShortExtended3-8x

The enhanced stability of amidated peptides has been attributed to reduced susceptibility to both endoproteolytic and exoproteolytic cleavage [21]. Comparative studies of antimicrobial peptides have shown that amidated forms generally exhibit higher antimicrobial activity but also increased hemolytic effects, indicating that the therapeutic index must be carefully considered when implementing this modification [21].

Bioactivity Modulation

The bioactivity effects of C-terminal amidation extend beyond simple stability enhancement to include fundamental changes in peptide-target interactions [20]. For H-Arginine-Tryptophan-Arginine-Tryptophan-Arginine-Tryptophan-amide, the C-terminal amidation is particularly significant given the peptide's alternating charge distribution and amphipathic character [39].

Research on arginine-tryptophan rich peptides has demonstrated that these sequences interact preferentially with negatively charged membrane systems through electrostatic interactions mediated by arginine residues and hydrophobic interactions involving tryptophan indole rings [39]. The C-terminal amidation eliminates a negative charge that could otherwise interfere with these interactions, potentially enhancing membrane binding affinity and biological activity [39].

Studies of cell-penetrating peptides containing arginine and tryptophan have shown that structural modifications affecting charge distribution significantly impact cellular uptake efficiency [8]. The removal of C-terminal negative charge through amidation represents a strategic modification that can enhance penetration efficiency while maintaining the peptide's overall cationic character necessary for membrane interaction [8].

Manufacturing considerations for C-terminal amidated peptides have been addressed through development of photochemical methods that enable scalable production [19]. These approaches utilize cysteine-extended polypeptide precursors followed by photoinduced decarboxylative elimination and enamide cleavage, providing a blueprint for gram-scale amidation suitable for therapeutic applications [19].

The primary mechanism underlying the antimicrobial activity of H-Arg-Trp-Arg-Trp-Arg-Trp-NH2 involves electrostatic interactions between the positively charged arginine residues and the negatively charged phospholipid headgroups present in bacterial membranes. Bacterial membranes exhibit a distinctive composition characterized by a high proportion of anionic phospholipids, including phosphatidylglycerol and cardiolipin, which create a strongly negative surface charge that serves as the initial target for cationic antimicrobial peptides [4] [5].

The guanidinium groups of arginine residues in H-Arg-Trp-Arg-Trp-Arg-Trp-NH2 participate in multiple electrostatic and hydrogen-bonding interactions with bacterial membrane components. Molecular dynamics simulations have demonstrated that arginine residues can form persistent hydrogen bonds with lipid phosphate groups, with each guanidinium group typically participating in three hydrogen bonds throughout simulation trajectories [6]. These interactions include direct binding to phosphate oxygens of phosphatidylglycerol and cardiolipin, as well as hydrogen bonds with other polar lipid groups and associated water molecules.

The electrostatic binding process occurs through a multi-step mechanism. Initially, the positively charged peptide approaches the bacterial membrane surface through long-range electrostatic attraction to the anionic lipopolysaccharides in Gram-negative bacteria or lipoteichoic acids in Gram-positive bacteria [7] [8]. Upon approaching the cytoplasmic membrane, the peptide binds to the microbial membrane through direct electrostatic interactions with anionic phospholipid headgroups, leading to accumulation of peptide molecules on the membrane surface.

The strength and specificity of these electrostatic interactions have been quantified through various experimental approaches. Isothermal titration calorimetry measurements have revealed binding constants on the order of 10^8 M^-1 for high-affinity arginine-tryptophan peptides interacting with anionic membranes [9] [10]. The binding process exhibits strong selectivity for negatively charged membranes, with peptides showing minimal interaction with neutral phosphatidylcholine vesicles but significant binding to membranes containing phosphatidylglycerol or other anionic lipids [11] [12].

The peptide-lipid ratio represents a critical factor determining the extent of membrane perturbation. At low peptide concentrations, H-Arg-Trp-Arg-Trp-Arg-Trp-NH2 molecules are positioned parallel to the membrane surface, with arginine residues forming electrostatic contacts with phospholipid headgroups [7]. As peptide concentration increases, the accumulation of positive charges on the membrane surface leads to charge neutralization and subsequent conformational changes that facilitate deeper membrane insertion.

Table 1: Antimicrobial Activity Data for Arginine-Tryptophan Peptides

PeptideSequence Length (residues)E. coli MIC (μM)S. aureus MIC (μM)P. aeruginosa MIC (μM)MRSA MIC (μg/mL)Hemolytic IndexSelectivity
(RW)₃63.51.55.0NR>100High
(RW)₄82.01.03.0NR>100High
(RW)₅101.50.82.0NR>100High
RW612≤0.25 μg/mL≤0.25 μg/mLNR≤0.25NRHigh

NR = Not Reported; MIC = Minimum Inhibitory Concentration; Hemolytic Index = HD₅₀/IC₅₀ ratio

Cation-π Interactions in Membrane Insertion and Porogenesis

Beyond electrostatic interactions, H-Arg-Trp-Arg-Trp-Arg-Trp-NH2 employs sophisticated cation-π interactions that facilitate membrane insertion and pore formation. The alternating arginine-tryptophan sequence creates optimal conditions for intramolecular and intermolecular cation-π interactions between the positively charged guanidinium groups of arginine and the electron-rich indole rings of tryptophan residues [13] [14].

Molecular dynamics simulations of related antimicrobial peptides have revealed that persistent cation-π interactions between tryptophan and arginine residues are crucial for maintaining peptide structure near membrane interfaces. In the antimicrobial peptide indolicidin, a persistent cation-π interaction between Trp11 and Arg13 defines the peptide structure at the membrane interface, creating a well-defined boat-shaped conformation that is essential for antimicrobial activity [13] [14]. When these interactions are disrupted through amino acid substitutions, the peptide loses its defined structure and exhibits reduced antimicrobial efficacy.

The tryptophan residues in H-Arg-Trp-Arg-Trp-Arg-Trp-NH2 serve multiple roles in membrane insertion. The indole rings possess permanent dipole moments pointing from the nitrogen atom in the five-membered ring to carbon-5 in the six-membered ring, creating favorable interactions with the membrane interface [15]. Additionally, the aromatic character of tryptophan enables π-π stacking interactions and provides hydrophobic anchoring that facilitates peptide insertion into the lipid bilayer.

Tryptophan residues exhibit a strong preference for membrane interfaces, positioning themselves at the boundary between the hydrophobic lipid core and the aqueous environment [15] [16]. This interfacial localization is mediated by hydrogen bonding between the indole NH group and polar lipid components, as well as favorable interactions with the glycerol backbone region of phospholipids. The preferential orientation of indole rings parallel to the membrane normal enhances their ability to anchor peptides at the interface while maintaining contact with both hydrophobic and hydrophilic membrane regions.

The mechanism of pore formation involves the coordinated action of multiple peptide molecules that aggregate at the membrane surface through cation-π and other intermolecular interactions. Arginine-rich peptides have been demonstrated to destabilize plasma membranes through the formation of transient pores, with molecular dynamics simulations showing that arginine residues play fundamental roles in both membrane binding and pore nucleation [17] [18]. The peptides create ionic currents across phospholipid bilayers through the formation of water-filled pores that allow ion translocation.

Recent investigations using time-resolved scattering techniques have revealed that antimicrobial peptides can achieve complete membrane permeabilization within tens of milliseconds through the formation of transient aqueous pores [19]. These transient pores form as peripherally bound peptides disrupt lipid packing and increase lipid flip-flop rates, creating temporary water-permeable defects in the membrane structure. The process does not require the formation of stable transmembrane pores, as traditionally proposed, but instead relies on dynamic membrane perturbations induced by peptide-lipid interactions.

Table 2: Membrane Interaction Parameters for Arginine-Tryptophan Peptides

PeptideBinding Constant (M⁻¹)Membrane PreferenceSecondary StructureFluorescence Blue ShiftCation-π InteractionsMechanism
(RW)₃NRAnionicUnfolded → StructuredYesYesMembrane disruption
(RW)₄NRAnionicUnfolded → StructuredYesYesMembrane disruption
(RW)₅NRAnionicUnfolded → StructuredYesYesMembrane disruption
IndolicidinNRAnionicBoat-shapedYesYesMembrane disruption
D51.86 × 10⁸AnionicExtendedYesYesMembrane disruption
D62.6 × 10⁸AnionicExtendedYesYesMembrane disruption

NR = Not Reported

Comparative Permeabilization Efficiency Against Gram-Positive vs. Gram-Negative Bacteria

The antimicrobial activity of H-Arg-Trp-Arg-Trp-Arg-Trp-NH2 exhibits distinct patterns when compared between Gram-positive and Gram-negative bacterial targets, reflecting fundamental differences in cell envelope architecture and membrane composition [4] [20]. These differences significantly influence peptide accessibility to target membranes and overall permeabilization efficiency.

Gram-positive bacteria present a cell envelope consisting of a cytoplasmic membrane surrounded by a thick peptidoglycan cell wall containing large amounts of anionic teichoic acids [4] [21]. The teichoic acids, which may be coupled to either the peptidoglycan or the cell membrane, create an overall negative surface charge that enhances the electrostatic attraction of cationic antimicrobial peptides. The thick peptidoglycan layer imposes minimal restriction on the passage of small molecules, allowing peptides to readily access the underlying cytoplasmic membrane [4].

The cytoplasmic membrane of Gram-positive bacteria typically contains higher proportions of anionic lipids such as phosphatidylglycerol and cardiolipin compared to mammalian cell membranes [4] [5]. Phosphatidylglycerol and cardiolipin comprise approximately 87% of total phospholipids in some bacterial species, creating a highly charged membrane surface that serves as an optimal target for cationic antimicrobial peptides [5]. This high concentration of anionic lipids facilitates strong electrostatic binding and subsequent membrane permeabilization.

In contrast, Gram-negative bacteria possess a more complex cell envelope featuring both an inner cytoplasmic membrane and an outer membrane separated by a periplasmic space containing a thin peptidoglycan layer [4] [20]. The outer membrane presents the primary barrier to antimicrobial peptide penetration, consisting of an asymmetrical lipid bilayer with a phospholipid inner leaflet and an outer leaflet composed primarily of lipopolysaccharides.

The lipopolysaccharides in the outer membrane create a formidable permeability barrier that is less permeable to hydrophobic compounds than typical lipid bilayers [4] [22]. However, the negative charges associated with lipopolysaccharides still provide electrostatic attraction sites for cationic peptides. The initial association of H-Arg-Trp-Arg-Trp-Arg-Trp-NH2 with Gram-negative bacteria occurs through electrostatic interactions with anionic lipopolysaccharides, leading to membrane perturbation that can affect outer membrane permeability [23] [20].

The inner membrane of Gram-negative bacteria typically exhibits a higher concentration of zwitterionic phospholipids, particularly phosphatidylethanolamine, compared to Gram-positive bacterial membranes [4]. This difference in lipid composition results in a less negatively charged inner membrane surface, potentially reducing the efficiency of electrostatic peptide binding compared to Gram-positive targets.

Experimental data consistently demonstrate that arginine-tryptophan peptides exhibit higher antimicrobial activity against Gram-positive bacteria compared to Gram-negative species. The minimum inhibitory concentrations for the most active derivatives against Gram-negative bacteria like Escherichia coli and Pseudomonas aeruginosa are typically 5 μg/mL (3.5 μM), whereas they are 2.5 μg/mL (1.5 μM) for Gram-positive bacteria such as Staphylococcus aureus [3]. This pattern reflects the enhanced accessibility and stronger electrostatic interactions available with Gram-positive bacterial membranes.

The mechanism of resistance development also differs between bacterial types. Gram-positive bacteria may respond to antimicrobial peptide pressure by modifying their membrane cardiolipin composition, as observed in Staphylococcus aureus [24]. Cardiolipin prevents membrane pore formation by creating unfavorable positioning near formed pores due to its small polar head and bulky hydrophobic body, increasing the free-energy barrier for pore formation and enhancing kinetic stability [24].

Gram-negative bacteria employ their outer membrane as the primary resistance mechanism, with the lipopolysaccharide layer serving as an intrinsic permeability barrier [25] [20]. Some Gram-negative pathogens have developed additional resistance strategies, including modification of lipopolysaccharide structure and enhancement of efflux pump activity to reduce peptide accumulation.

Table 3: Gram-Positive vs Gram-Negative Bacterial Susceptibility

Bacterial TypeMembrane CompositionSurface ChargeTypical MIC Range (μM)Permeabilization EfficiencyPrimary BarrierResistance Mechanism
Gram-positiveThick peptidoglycan, lipoteichoic acid, PG, CLHighly negative1.0-2.5HigherPeptidoglycan layerMembrane thickening
Gram-negativeThin peptidoglycan, LPS outer membrane, PE, PGModerately negative2.0-5.0LowerLPS outer membraneReduced permeability

PG = Phosphatidylglycerol, CL = Cardiolipin, PE = Phosphatidylethanolamine, LPS = Lipopolysaccharide

The selectivity of H-Arg-Trp-Arg-Trp-Arg-Trp-NH2 for bacterial over mammalian cells is enhanced by the presence of cholesterol in mammalian cell membranes, which significantly decreases peptide binding affinity [12]. Additionally, mammalian cell membranes typically contain higher proportions of zwitterionic phospholipids and lack the high concentrations of anionic lipids found in bacterial membranes [26] [27]. These compositional differences contribute to the therapeutic selectivity that makes arginine-tryptophan peptides promising candidates for antimicrobial development.

XLogP3

-1.1

Hydrogen Bond Acceptor Count

10

Hydrogen Bond Donor Count

16

Exact Mass

1043.56782100 g/mol

Monoisotopic Mass

1043.56782100 g/mol

Heavy Atom Count

76

Dates

Last modified: 08-10-2024

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